Cas no 478261-58-4 (cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone)

cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone structure
478261-58-4 structure
Product Name:cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone
CAS No:478261-58-4
MF:C14H16N2O
MW:228.289643287659
CID:6785979
PubChem ID:1488627
Update Time:2025-07-25

cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone Chemical and Physical Properties

Names and Identifiers

    • 1-cyclopropanecarbonyl-3-phenyl-1,4,5,6-tetrahydropyridazine
    • 9L-530S
    • Cyclopropyl(3-phenyl-5,6-dihydropyridazin-1(4H)-yl)methanone
    • 478261-58-4
    • MFCD00975382
    • cyclopropyl-(6-phenyl-4,5-dihydro-3H-pyridazin-2-yl)methanone
    • AKOS015993773
    • Oprea1_116750
    • cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone
    • Inchi: 1S/C14H16N2O/c17-14(12-8-9-12)16-10-4-7-13(15-16)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
    • InChI Key: CUIJWUQZLVJYRF-UHFFFAOYSA-N
    • SMILES: O=C(C1CC1)N1CCCC(C2C=CC=CC=2)=N1

Computed Properties

  • Exact Mass: 228.126263138g/mol
  • Monoisotopic Mass: 228.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 32.7Ų

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Additional information on cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone

Introduction to Cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone (CAS No. 478261-58-4)

Cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone, identified by its Chemical Abstracts Service (CAS) number 478261-58-4, is a structurally unique organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the pyridazine class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of a cyclopropyl side chain and a phenyl substituent in the pyridazine core contributes to its complex molecular architecture, making it an intriguing candidate for further investigation.

The molecular structure of Cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone can be described as a combination of a five-membered heterocycle with a carbonyl group at the 2-position and a phenyl ring attached to the 3-position of the pyridazine ring. The cyclopropyl moiety, known for its rigidity and ability to influence electronic properties, adds an additional layer of complexity to the molecule. This structural feature has been explored in various drug discovery programs due to its potential to enhance binding affinity and selectivity in biological targets.

In recent years, there has been a growing interest in developing novel scaffolds for therapeutic agents, particularly those that can modulate enzyme activity or interact with specific protein receptors. The phenyl group in Cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone serves as a key pharmacophoric element, capable of engaging in π-stacking interactions or hydrophobic effects that are critical for drug-receptor binding. These interactions are often pivotal in determining the efficacy and pharmacokinetic properties of small-molecule drugs.

One of the most compelling aspects of this compound is its potential as a lead molecule for the development of new pharmaceuticals. The pyridazine core is a well-documented scaffold in medicinal chemistry, with several approved drugs featuring this motif. For instance, certain antihypertensive agents and antimicrobial compounds have demonstrated efficacy by incorporating pyridazine derivatives into their structures. The unique combination of functional groups in Cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone suggests that it may exhibit similar biological activities while offering novel mechanisms of action.

Recent advancements in computational chemistry and high-throughput screening have enabled researchers to rapidly assess the binding affinity and selectivity of small molecules like Cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone against various biological targets. These studies have highlighted the compound's potential as an inhibitor or modulator of enzymes involved in metabolic pathways or signal transduction cascades. For example, preliminary computational models suggest that this molecule may interact with kinases or phosphodiesterases, which are key targets in oncology and inflammatory diseases.

The synthesis of Cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone presents both challenges and opportunities for synthetic chemists. The introduction of the cyclopropyl group requires careful consideration of reaction conditions to ensure regioselectivity and yield optimization. Additionally, the phenyl ring necessitates protection-deprotection strategies to prevent unwanted side reactions during multi-step syntheses. Despite these challenges, recent methodologies in organic synthesis have made significant strides in facilitating the construction of complex heterocyclic systems like this one.

In conclusion, Cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone (CAS No. 478261-58-4) represents a promising candidate for further exploration in drug discovery. Its unique structural features, combined with its potential biological activities, make it an attractive scaffold for developing novel therapeutic agents. As research continues to uncover new applications for pyridazine derivatives, compounds like this one are likely to play a significant role in addressing unmet medical needs across various therapeutic areas.

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